molecular formula C21H23Cl2NO4S B12149340 N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12149340
M. Wt: 456.4 g/mol
InChI Key: YDQDDYOPUHFVOA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound characterized by its unique structural components. This compound features a chlorobenzyl group, a chlorodimethylphenoxy group, and a dioxidotetrahydrothiophenyl group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 2-chlorobenzyl chloride.

    Synthesis of the Chlorodimethylphenoxy Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the chlorodimethylphenoxy intermediate.

    Formation of the Dioxidotetrahydrothiophenyl Intermediate: The synthesis of this intermediate involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.

    Coupling Reaction: The final step involves the coupling of the above intermediates under specific conditions, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized further, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development for specific diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)acetamide: Lacks the sulfone group.

Uniqueness

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of the dioxidotetrahydrothiophenyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C21H23Cl2NO4S

Molecular Weight

456.4 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H23Cl2NO4S/c1-14-9-18(10-15(2)21(14)23)28-12-20(25)24(17-7-8-29(26,27)13-17)11-16-5-3-4-6-19(16)22/h3-6,9-10,17H,7-8,11-13H2,1-2H3

InChI Key

YDQDDYOPUHFVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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